1,4-Benzenedimethanol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.41 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5097. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

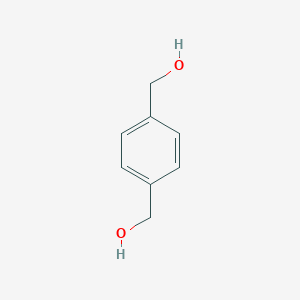

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[4-(hydroxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-5-7-1-2-8(6-10)4-3-7/h1-4,9-10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVAOONFBYYRHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25214-80-6 | |

| Record name | 1,4-Benzenedimethanol, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25214-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1060427 | |

| Record name | 1,4-Benzenedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

589-29-7 | |

| Record name | 1,4-Benzenedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terephthalyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-BENZENEDIMETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenedimethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-phenylenedimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEREPHTHALYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4919Q1C910 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,4-Benzenedimethanol CAS number and properties

An In-depth Technical Guide to 1,4-Benzenedimethanol: Properties, Synthesis, and Applications

Introduction

This compound, a key organic synthesis intermediate, is a versatile building block primarily utilized in the field of polymer chemistry. Its rigid aromatic core and reactive primary alcohol functionalities make it an ideal monomer for the synthesis of a variety of polymers with enhanced thermal and mechanical properties. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its use in polymerization, and its significant applications in materials science.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.

General and Physical Properties

| Property | Value | Reference |

| CAS Number | 589-29-7 | [1][2][3][4] |

| Molecular Formula | C₈H₁₀O₂ | [2][3][4] |

| Molecular Weight | 138.16 g/mol | [3][4] |

| Appearance | White crystalline powder or needles | [1][5] |

| Melting Point | 114-118 °C | [1][2][6] |

| Boiling Point | 138-143 °C at 1 mmHg | [1][6] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Flash Point | 151.3 ± 16.9 °C | [2] |

| Vapor Pressure | 0.000282 mmHg at 25°C | [1] |

Solubility and Safety Information

| Property | Value | Reference |

| Water Solubility | Soluble | [5][7] |

| Other Solubilities | Soluble in methanol, ether, and toluene. | [1][5][8] |

| Incompatibilities | Acids, acid chlorides, acid anhydrides, and oxidizing agents. | [8] |

| Safety | Harmful if swallowed or inhaled. Avoid contact with skin and eyes. | [1] |

Applications in Polymer Synthesis

This compound serves as a critical monomer in the synthesis of various polymers, imparting rigidity and thermal stability to the polymer backbone.

Polyester Synthesis

A significant application of this compound is in the production of polyesters through polycondensation reactions. For instance, it is used to synthesize poly(1,4-benzenedimethylene phthalate) and to modify the properties of biodegradable polymers like poly(butylene adipate-co-terephthalate) (PBAT). The introduction of this compound into the PBAT molecular chain via melt polycondensation results in copolyesters (PBPAT) with enhanced tensile strength, elastic modulus, and crystallinity.

Other Polymeric Materials

This compound is also utilized in the preparation of:

-

Poly(6-methyl-ε-caprolactone): A key intermediate for polylactide-based thermoplastic elastomers.

-

Hyper-cross-linked Polymers (HCP-BDM): Synthesized via Friedel-Crafts alkylation.

-

Soluble Polyphenylenes: An important class of polymers with applications in advanced materials.[6][8]

-

Polydimethylsiloxane-urea-urethane copolymers: Where it acts as a chain extender.

Experimental Protocols

Detailed methodologies for key polymerization processes involving this compound are provided below.

Protocol 1: Synthesis of PBPAT Copolyesters via Melt Polycondensation

This protocol describes the modification of poly(butylene adipate-co-terephthalate) (PBAT) with this compound (PXG) to produce PBPAT copolyesters.

Materials:

-

This compound (PXG)

-

Poly(butylene terephthalate) (PBAT)

-

Catalyst (e.g., tetrabutyl titanate)

Procedure:

-

Charge the reactor with the calculated amounts of PBAT and PXG monomers.

-

Add the catalyst to the mixture.

-

Purge the reactor with an inert gas (e.g., nitrogen) and heat the mixture to the desired reaction temperature to initiate melt polycondensation.

-

Maintain the reaction under vacuum to facilitate the removal of byproducts (e.g., water, ethylene glycol).

-

Continue the reaction until the desired molecular weight is achieved, which can be monitored by measuring the melt viscosity.

-

Extrude the resulting PBPAT copolyester from the reactor.

Characterization: The structure and properties of the synthesized PBPAT can be characterized using Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (¹H-NMR), gel permeation chromatography (GPC), X-ray diffraction (XRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Protocol 2: Synthesis of Soluble Poly(p-phenylene methylene) via Acid-Catalyzed Polymerization

While not directly using this compound as a monomer, this related protocol for synthesizing a soluble polyphenylene provides insight into the synthesis of this class of polymers. This method utilizes the acid-catalyzed polymerization of tribenzylborate.

Materials:

-

Tribenzylborate (TBB)

-

Dichloromethane (CH₂Cl₂)

-

Phosphorus pentoxide (P₂O₅)

-

Sulfuric acid (96%)

-

Tetrahydrofuran (THF)

Procedure:

-

Prepare a solution of TBB and P₂O₅ in CH₂Cl₂ in a flask placed in an ice bath.

-

Add sulfuric acid dropwise to the vigorously stirred mixture.

-

Stir the mixture for 1 hour at 0 °C, then continue stirring for 24 hours at room temperature. A noticeable increase in viscosity should be observed.

-

Pour the reaction mixture into ice water.

-

Separate the organic layer, wash it with a NaOH solution and then with water.

-

Remove the solvent by rotary evaporation.

-

Dissolve the residue in THF and precipitate it in a NaOH solution.

-

Redissolve the crude product in THF and centrifuge to remove inorganic impurities.

-

Reprecipitate the polymer in water, collect by filtration, and dry under vacuum.[9]

Reaction Pathways and Workflows

Visual representations of key processes involving this compound are provided below using Graphviz.

Guerbet Coupling of this compound with Ethanol

A proposed pathway for the Guerbet coupling of this compound with ethanol to form higher diols. This reaction proceeds via a hydrogen-borrowing mechanism.[10][11]

Caption: Proposed pathway for the Guerbet coupling of this compound.

Experimental Workflow: Polyester Synthesis

A generalized workflow for the synthesis of a polyester using this compound.

Caption: Generalized workflow for polyester synthesis.

Conclusion

This compound is a valuable chemical intermediate with significant applications in polymer science. Its unique structure allows for the synthesis of a wide range of polymeric materials with desirable properties such as high thermal stability and mechanical strength. While its direct application in drug development is not well-documented, its role as a building block for advanced materials, some of which could have biomedical applications, is an area of ongoing research. The experimental protocols and reaction pathways detailed in this guide provide a solid foundation for researchers and scientists working with this versatile compound.

References

- 1. This compound | 589-29-7 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C8H10O2 | CID 11506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. calpaclab.com [calpaclab.com]

- 8. benchchem.com [benchchem.com]

- 9. web.itu.edu.tr [web.itu.edu.tr]

- 10. Transformation of PET-derived this compound to make useful alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 1,4-Benzenedimethanol from p-Xylene

Introduction: 1,4-Benzenedimethanol, also known as p-xylylene glycol, is a valuable aromatic diol used as a monomer in the synthesis of polyesters, polyurethanes, and other polymers. It also serves as a key intermediate in the production of various fine chemicals and pharmaceuticals. This technical guide provides an in-depth overview of the primary synthetic routes for producing this compound from the readily available feedstock, p-xylene. The guide details experimental protocols, presents quantitative data for comparison, and illustrates the chemical pathways for researchers, scientists, and professionals in drug development.

Route 1: Direct Catalytic Oxidation of p-Xylene

The direct oxidation of p-xylene to this compound represents the most straightforward approach, though it often faces challenges with selectivity and yield, as over-oxidation to aldehydes and carboxylic acids can occur. Recent advancements in catalyst design have aimed to improve the efficiency of this one-step process.

Logical Workflow: Direct Oxidation

Caption: Workflow for the direct catalytic oxidation of p-xylene.

Quantitative Data: Direct Oxidation

| Parameter | Value | Reference |

| Catalyst | Au, Pt, and Cu on Co3O4-Al2O3 support | [1] |

| Au Content | 0.1-1 wt% | [1] |

| Pt Content | 0.05-1 wt% | [1] |

| Reaction Temperature | 70-110 °C (Optimal: 85-100 °C) | [1] |

| Reaction Pressure | 0.5-3 MPa (Optimal: 1.0-1.5 MPa) | [1] |

| Air/p-Xylene Molar Ratio | 10-30 (Optimal: 15-20) | [1] |

| Volume Space Velocity | 0.5-3 h⁻¹ (Optimal: 1.2-2.5 h⁻¹) | [1] |

| Yield | 18.6% | [1] |

Experimental Protocol: Direct Catalytic Oxidation

This protocol is based on the method described in patent CN103880594A.[1]

-

Catalyst Preparation: A Co3O4-Al2O3 composite oxide is used as a carrier, with a Co to Al molar ratio ranging from 1:100 to 1:250. This carrier is impregnated with aqueous solutions of Au, Pt, and Cu precursors to achieve final weight percentages of 0.1-1% for Au and 0.05-1% for Pt, and a Cu to Au molar ratio of 4-8.

-

Reaction Setup: A fixed-bed reactor is loaded with the prepared catalyst.

-

Reaction Execution: p-Xylene and air are pre-mixed and fed into the reactor. The reaction is maintained at a temperature of 85–100 °C and a pressure of 1.0–1.5 MPa. The air to p-xylene molar ratio is kept between 15 and 20, with a volume space velocity of 1.2–2.5 h⁻¹.

-

Product Analysis: The reaction output is collected and analyzed using gas chromatography to determine the conversion of p-xylene and the yield of this compound.

Route 2: Bromination of p-Xylene followed by Hydrolysis

This two-step route is a classic and reliable method for synthesizing this compound. It involves the free-radical bromination of the methyl groups of p-xylene to form 1,4-bis(bromomethyl)benzene, which is subsequently hydrolyzed to the target diol.

Logical Workflow: Bromination and Hydrolysis

Caption: Workflow for the synthesis via bromination and hydrolysis.

Quantitative Data: Bromination and Hydrolysis

Step 1: Synthesis of 1,4-Bis(bromomethyl)benzene

| Parameter | Value | Reference |

| Reagents | p-Xylene, N-bromosuccinimide (NBS), Benzoyl peroxide | [2] |

| Solvent | Carbon tetrachloride (CCl4) | [2] |

| Temperature | 70 °C (Reflux) | [2] |

| Reaction Time | 12 hours | [2] |

| Yield | 90% | [2] |

Step 2: Synthesis of this compound

| Parameter | Value | Reference |

| Reagents | 1,4-Bis(bromomethyl)benzene, Sodium Carbonate (Na2CO3) | [3] |

| Solvent | Water, 1,4-Dioxane | [3] |

| Temperature | 80 °C | [3] |

| Reaction Time | 3 hours | [3] |

| Yield | 80% | [3] |

| Purity | 99.3% (after recrystallization) | [3] |

Experimental Protocols

Step 1: Synthesis of 1,4-Bis(bromomethyl)benzene [2]

-

Setup: In a 250 mL round-bottom flask, combine p-xylene (5 mL, 40.78 mmol) and 70 mL of carbon tetrachloride.

-

Reagent Addition: Add N-bromosuccinimide (29.86 g, 167.80 mmol) and benzoyl peroxide (5.83 g, 24.08 mmol) to the flask.

-

Reaction: Place the flask in an oil bath and reflux the solution for 12 hours at 70 °C.

-

Workup: After the reaction, cool the solution to room temperature. The solid succinimide byproduct is removed by filtration.

-

Isolation: The solvent is removed from the filtrate by distillation to yield a pale yellow solid, 1,4-bis(bromomethyl)benzene.

Step 2: Hydrolysis to this compound [3]

-

Setup: Mix 100 g (0.38 mol) of 1,4-bis(bromomethyl)benzene, 30 g of sodium carbonate, 1000 g of soft water, and 300 g of 1,4-dioxane in a suitable reactor.

-

Reaction: Heat the mixture to 80 °C for approximately 3 hours. During the reaction, add aqueous sodium carbonate solution to maintain a weakly alkaline environment.

-

Isolation: Remove the majority of the organic solvent using a rotary evaporator. Extract the crude product with ethyl acetate (2 x 400 g).

-

Purification: Combine the organic layers and remove the solvent via rotary evaporation to yield crude product. Recrystallize the crude solid from a mixture of ethyl acetate and cyclohexane to obtain high-purity this compound.

Route 3: Oxidation to Terephthalic Acid followed by Reduction

This pathway involves two distinct stages common in industrial chemistry. First, p-xylene is oxidized to terephthalic acid (TPA) via the well-established AMOCO process.[4][5][6] The resulting dicarboxylic acid is then reduced to this compound.

Logical Workflow: Oxidation and Reduction

Caption: Workflow for synthesis via oxidation to TPA and subsequent reduction.

Quantitative Data: Oxidation and Reduction

Step 1: Oxidation of p-Xylene to Terephthalic Acid (AMOCO Process)

| Parameter | Value | Reference |

| Catalyst | Homogeneous Co, Mn, and Br ions | [4][5] |

| Solvent | Acetic Acid | [4] |

| Oxidant | Air (Oxygen) | [4] |

| Temperature | 175–225 °C | [4][5] |

| Pressure | 15–30 bar | [4] |

| Yield | >95% | [5] |

Step 2: Reduction of Terephthalic Acid to this compound Note: Specific high-yield industrial protocols for this reduction are proprietary. The following is a representative lab-scale procedure.

| Parameter | Value | Reference |

| Reagent | Lithium aluminium hydride (LiAlH4) | [7] |

| Solvent | Anhydrous ether (e.g., THF) | [7] |

| Temperature | Typically 0 °C to reflux | General Knowledge |

| Yield | High (typically >90% for LiAlH4 reductions) | General Knowledge |

Experimental Protocols

Step 1: Synthesis of Terephthalic Acid (Conceptual AMOCO Process) [4][5]

-

Setup: The oxidation is performed in a high-pressure reactor designed to handle corrosive acidic media at high temperatures.

-

Reaction: p-Xylene is dissolved in acetic acid. A catalyst system comprising salts of cobalt and manganese, along with a bromide source (e.g., HBr), is added.

-

Execution: The reactor is pressurized with compressed air to 15-30 bar and heated to 175-225 °C. The reaction is highly exothermic and requires careful temperature control.

-

Isolation: As terephthalic acid is formed, it precipitates from the acetic acid solvent due to its low solubility. The crude TPA is then isolated by filtration or centrifugation.

-

Purification: The crude TPA is purified in a separate step, often involving hydrogenation to reduce impurities like 4-carboxybenzaldehyde (4-CBA).[4]

Step 2: Reduction of Terephthalic Acid (General Lab Protocol) [7]

-

Setup: A flame-dried, three-neck round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Reagent Preparation: A suspension of lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent like tetrahydrofuran (THF) is prepared in the flask under a nitrogen atmosphere and cooled in an ice bath. Note: To improve solubility and reactivity, terephthalic acid is often first converted to its dimethyl ester, which is then reduced.

-

Addition: A solution or slurry of terephthalic acid (or its ester) in THF is added dropwise to the LiAlH4 suspension with vigorous stirring.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be refluxed to ensure complete reduction.

-

Quenching: The reaction is carefully quenched by the sequential, slow addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water to precipitate the aluminum salts.

-

Isolation: The resulting solids are filtered off, and the organic filtrate is dried over an anhydrous salt (e.g., Na2SO4). The solvent is removed under reduced pressure to yield this compound, which can be further purified by recrystallization.

References

- 1. CN103880594A - Method for preparing this compound by performing atmospheric oxidation on p-xylene - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. p-Xylene Oxidation to Terephthalic Acid: New Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide on the Solubility of 1,4-Benzenedimethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-Benzenedimethanol (also known as p-xylylene glycol), a versatile building block in organic synthesis and polymer chemistry. While qualitative solubility information is available, this guide also presents detailed experimental protocols to enable researchers to determine quantitative solubility data in common laboratory solvents.

Introduction

This compound is a symmetrical aromatic diol with the chemical formula C₆H₄(CH₂OH)₂. Its structure, featuring a rigid benzene ring and two primary alcohol functional groups, governs its solubility characteristics. The hydroxyl groups are capable of hydrogen bonding, imparting a degree of polarity to the molecule, while the benzene ring is nonpolar. This amphiphilic nature results in varied solubility across different solvent classes.

Solubility Profile of this compound

The solubility of this compound is dictated by the "like dissolves like" principle. The presence of two polar hydroxyl groups suggests good solubility in polar protic solvents, while the nonpolar benzene ring allows for some solubility in nonpolar aromatic solvents.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of common solvents is not widely published. The following table provides a summary of the available qualitative information and serves as a template for researchers to populate with their own experimentally determined quantitative data.

| Solvent | Solvent Class | Polarity | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Water (cold) | Polar Protic | High | Slightly Soluble | Data not available |

| Water (hot) | Polar Protic | High | Soluble[2][3][4][5] | Data not available |

| Methanol | Polar Protic | High | Soluble[2][3][4][5] | Data not available |

| Ethanol | Polar Protic | High | Expected to be soluble | Data not available |

| Acetone | Polar Aprotic | Medium | Expected to be soluble | Data not available |

| Ethyl Acetate | Polar Aprotic | Medium | Expected to be moderately soluble | Data not available |

| Diethyl Ether | Nonpolar | Low | Soluble[2][3][4][5] | Data not available |

| Toluene | Nonpolar | Low | Soluble[2][3][4][5] | Data not available |

| Hexane | Nonpolar | Very Low | Expected to be poorly soluble | Data not available |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Slightly Soluble[1][3] | Data not available |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the quantitative solubility of this compound in a given solvent using the widely accepted equilibrium shake-flask method followed by gravimetric analysis.[6][7][8][9][10][11]

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

Glass syringes

-

Pre-weighed glass evaporating dishes or beakers

-

Drying oven

-

Desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.

-

Pipette a known volume (e.g., 10 mL) of the desired solvent into the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. It is advisable to test for equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration of the dissolved solid is no longer changing.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the constant temperature for at least one hour to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a glass syringe.

-

Attach a 0.45 µm syringe filter to the syringe.

-

Dispense and discard the first few drops of the filtrate to saturate the filter material.

-

Carefully filter the desired volume (e.g., 5 mL) of the saturated solution into a pre-weighed evaporating dish.

-

-

Gravimetric Analysis:

-

Record the exact mass of the evaporating dish containing the filtrate.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its melting point of approximately 115-118°C is recommended, for instance, 80°C).

-

Continue drying until all the solvent has evaporated and the mass of the evaporating dish with the dried solute is constant.

-

Cool the evaporating dish in a desiccator to room temperature before each weighing to prevent absorption of atmospheric moisture.

-

Record the final constant mass of the evaporating dish and the dried this compound.

-

-

Calculation of Solubility:

-

Mass of the filtrate: (Mass of evaporating dish + filtrate) - (Mass of empty evaporating dish)

-

Mass of the dissolved this compound: (Mass of evaporating dish + dried solid) - (Mass of empty evaporating dish)

-

Mass of the solvent: Mass of the filtrate - Mass of the dissolved this compound

-

Solubility ( g/100 g solvent): (Mass of dissolved this compound / Mass of the solvent) x 100

-

To express solubility in g/100 mL of solvent, the density of the solvent at the experimental temperature is required: Solubility ( g/100 mL solvent): Solubility ( g/100 g solvent) x Density of solvent (g/mL)

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Predicted Solubility of this compound Based on Solvent Polarity

This diagram illustrates the expected solubility trend of this compound in solvents with varying polarities, based on its chemical structure.

Caption: Predicted solubility of this compound based on solvent polarity.

References

- 1. This compound | 589-29-7 [m.chemicalbook.com]

- 2. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 589-29-7 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. scribd.com [scribd.com]

- 9. pharmajournal.net [pharmajournal.net]

- 10. bioassaysys.com [bioassaysys.com]

- 11. enamine.net [enamine.net]

Spectroscopic Analysis of 1,4-Benzenedimethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectral data for 1,4-Benzenedimethanol. It includes detailed experimental protocols for acquiring these spectra and presents the data in a clear, tabular format for easy reference and comparison.

Introduction

This compound, also known as terephthalyl alcohol, is a symmetrical aromatic diol with the chemical formula C₈H₁₀O₂. Its structure consists of a benzene ring substituted at the para positions with two hydroxymethyl (-CH₂OH) groups. This bifunctionality makes it a valuable precursor in the synthesis of various polymers, resins, and other organic molecules. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound in research and development settings. This guide focuses on two primary spectroscopic techniques: FT-IR and NMR (¹H and ¹³C), which provide detailed information about the molecule's functional groups and atomic connectivity.

FT-IR Spectral Data

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its hydroxyl, aromatic, and aliphatic C-H bonds.

Table 1: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3400 | Strong, Broad | O-H stretch (from the hydroxyl groups) |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~2850-2950 | Medium | Aliphatic C-H stretch (from the -CH₂- groups) |

| ~1600, ~1470 | Weak-Medium | C=C stretch in the aromatic ring |

| ~1010-1050 | Strong | C-O stretch (primary alcohol) |

| ~820 | Strong | para-disubstituted benzene ring (C-H out-of-plane bend) |

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR, or thin film).

NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is relatively simple due to the molecule's symmetry.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Solvent |

| ~7.30 | Singlet | 4H | Aromatic protons (Ar-H) | CDCl₃[1] |

| ~4.65 | Singlet | 4H | Methylene protons (-CH₂-) | CDCl₃[1] |

| ~5.15 | Triplet | 2H | Hydroxyl protons (-OH) | DMSO-d₆[2] |

| ~7.25 | Singlet | 4H | Aromatic protons (Ar-H) | DMSO-d₆[2] |

| ~4.45 | Doublet | 4H | Methylene protons (-CH₂-) | DMSO-d₆[2] |

Note: The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature. In some cases, it may appear as a broad singlet. The multiplicity of the methylene protons can also be affected by the coupling with the hydroxyl protons, which can sometimes be decoupled.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is also simplified by its symmetry, showing only three distinct carbon signals.

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Solvent |

| ~140 | Quaternary aromatic carbons (C-CH₂OH) | CDCl₃ |

| ~127 | Aromatic methine carbons (CH) | CDCl₃ |

| ~64 | Methylene carbons (-CH₂) | CDCl₃ |

Experimental Protocols

Accurate and reproducible spectral data are contingent upon proper sample preparation and instrument operation. The following are detailed protocols for acquiring FT-IR and NMR spectra of this compound.

FT-IR Spectroscopy Protocol (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the FT-IR spectrum of a solid sample.[3][4]

-

Sample and KBr Preparation:

-

Thoroughly dry high-purity potassium bromide (KBr) in an oven to remove any moisture.

-

Grind approximately 1-2 mg of this compound and 100-200 mg of the dried KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

-

-

Pellet Formation:

-

Transfer the powdered mixture to a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of a blank KBr pellet to correct for atmospheric and instrumental interferences.

-

Acquire the sample spectrum.

-

NMR Spectroscopy Protocol

This protocol outlines the general steps for preparing a sample of this compound for NMR analysis.[5][6]

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the NMR tube. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[6]

-

Cap the NMR tube and gently agitate or vortex it until the sample is completely dissolved.

-

-

Spectral Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust its depth according to the spectrometer's specifications.

-

Place the sample in the NMR spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

In-Depth Technical Guide to the Health and Safety of 1,4-Benzenedimethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information currently available for 1,4-Benzenedimethanol (CAS No. 589-29-7). The content is structured to meet the needs of laboratory and drug development professionals, with a focus on data presentation, safe handling protocols, and emergency procedures.

Chemical and Physical Properties

This compound, also known as p-xylylene glycol, is a white to off-white crystalline powder.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₈H₁₀O₂ | [1][2] |

| Molecular Weight | 138.16 g/mol | [1][3][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 114-119 °C | [2][3][5][6] |

| Boiling Point | 138-143 °C at 1 mmHg | [2][3][6] |

| Solubility | Soluble in hot water, ether, toluene, and methanol. | [1][2][6] |

| Synonyms | p-Xylene-alpha,alpha'-diol, Terephthalyl alcohol | [4][6] |

Toxicological Data

The toxicological properties of this compound have not been fully investigated.[1] The available information from safety data sheets indicates potential for irritation, but quantitative data such as LD50 or detailed study results are largely unavailable.

| Hazard Classification | Finding | References |

| Acute Oral Toxicity | GHS data suggests it may be harmful if swallowed, though detailed studies are lacking. | [4] |

| Skin Irritation | May cause skin irritation.[1][7] Symptoms can include itching, scaling, reddening, or blistering.[7] | |

| Eye Irritation | May cause serious eye irritation.[1][7] Symptoms can include redness, watering, and itching.[7] | |

| Respiratory Irritation | May cause respiratory tract irritation upon inhalation of dust.[1][7] | |

| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA.[7][8] | |

| Sensitization | No information available. | [8] |

Experimental Protocols

Detailed experimental protocols for toxicological studies specific to this compound are not publicly available. However, this section outlines the standard methodologies that would be employed to assess the health hazards of a similar chemical substance, based on OECD and other regulatory guidelines.

Protocol for Acute Dermal Irritation Study (Based on OECD 404)

-

Objective: To assess the potential of a substance to cause skin irritation.

-

Test System: Healthy young adult albino rabbits.

-

Procedure:

-

Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animal.

-

0.5 g of the test substance (moistened with a small amount of water to form a paste) is applied to a small area (approx. 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.

-

The exposure period is 4 hours.

-

After 4 hours, the dressing and any residual test substance are removed.

-

The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Observations are scored according to a standardized scale (e.g., Draize scale).

-

Protocol for Acute Eye Irritation Study (Based on OECD 405)

-

Objective: To determine the potential of a substance to produce irritation or corrosion to the eye.

-

Test System: Healthy young adult albino rabbits.

-

Procedure:

-

The eyes of the animal are examined for any pre-existing defects within 24 hours before the test.

-

A single dose of the test substance (e.g., 0.1 g for a solid) is placed in the conjunctival sac of one eye after gently pulling the lower lid away from the eyeball. The other eye serves as a control.[9]

-

The eyelids are gently held together for about one second to prevent loss of the material.[9]

-

The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.[9]

-

The observation period may be extended up to 21 days to assess the reversibility of any effects.[7]

-

Lesions are scored according to a standardized scale.

-

Handling and Safety Procedures

Proper handling and storage are crucial to minimize exposure and ensure safety in the laboratory.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is generally recommended:

| PPE Type | Specification | References |

| Eye Protection | Chemical safety goggles or glasses meeting OSHA 29 CFR 1910.133 or European Standard EN166. | [1][6] |

| Hand Protection | Wear appropriate protective gloves (e.g., nitrile rubber). | [1] |

| Skin and Body | Wear appropriate protective clothing to prevent skin exposure. | [1][6] |

| Respiratory | Use in a well-ventilated area. If dust generation is likely, a NIOSH/MSHA-approved respirator should be used. | [1] |

Safe Handling and Storage Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

Caption: Workflow for safe handling and storage of this compound.

Emergency and First Aid Procedures

In the event of accidental exposure, immediate and appropriate first aid is critical. The following procedures should be followed.

| Exposure Route | First Aid Measures | References |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [1][7] |

| Skin Contact | Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid. Wash clothing before reuse. | [1][7] |

| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. | [1][7] |

| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid. | [1][7] |

Emergency Response Logic

The diagram below outlines the decision-making process for responding to an exposure incident.

Caption: Logical flow for first aid response to exposure incidents.

Fire and Accidental Release Measures

-

Fire Fighting: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[1][7] Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][7] During a fire, irritating and highly toxic gases may be generated.[1]

-

Accidental Release: Wear appropriate personal protective equipment.[1] Vacuum or sweep up material and place it into a suitable disposal container.[1] Avoid generating dusty conditions and ensure adequate ventilation.[1]

Stability and Reactivity

-

Stability: Stable under normal temperatures and pressures.[1]

-

Incompatible Materials: Avoid contact with acids, acid chlorides, acid anhydrides, and oxidizing agents.[1][6]

-

Hazardous Decomposition Products: Carbon monoxide and carbon dioxide may be formed during combustion.[1][6]

This guide is intended to provide essential health and safety information. It is not a substitute for a thorough risk assessment, which should be conducted by qualified professionals before any handling or use of this compound. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

- 1. repeated-dose toxicity studies: Topics by Science.gov [science.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Draize test - Wikipedia [en.wikipedia.org]

- 4. biogem.it [biogem.it]

- 5. daikinchemicals.com [daikinchemicals.com]

- 6. criver.com [criver.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. oecd.org [oecd.org]

The Strategic Incorporation of 1,4-Benzenedimethanol for Enhanced Polymer Backbone Performance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deliberate engineering of polymer backbones is a cornerstone of advanced materials science, enabling the precise tailoring of physical and chemical properties for a myriad of applications, from industrial plastics to sophisticated drug delivery systems. A key monomer in this endeavor is 1,4-Benzenedimethanol (BDM), a bifunctional aromatic diol. Its rigid para-substituted benzene ring, flanked by two primary hydroxyl groups, offers a unique structural motif that imparts significant improvements in the thermal stability, mechanical strength, and chemical resistance of various polymers.[1] This technical guide provides an in-depth exploration of the role of this compound in polymer backbone structures, summarizing key quantitative data, detailing experimental protocols, and visualizing fundamental processes to empower researchers in the development of next-generation materials.

The molecular architecture of this compound, with its rigid benzene core and reactive hydroxymethyl groups at the para positions, is central to its utility in polymer chemistry.[2] This specific arrangement facilitates its role as a diol in step-growth polymerization, allowing for the creation of linear and rigid polymer chains.[2] This inherent rigidity is directly translated to the resulting polymer, enhancing properties such as tensile strength and thermal stability.[1][3]

Impact on Polymer Properties: A Quantitative Analysis

The incorporation of this compound into polymer backbones leads to quantifiable improvements in their physical and thermal properties. The rigid aromatic nature of BDM restricts segmental motion, leading to higher glass transition temperatures (Tg) and often increased crystallinity. This translates to enhanced mechanical performance, including greater tensile strength and elastic modulus.

Polyesters

A notable example is the modification of poly(butylene adipate-co-terephthalate) (PBAT) with BDM to create a novel copolyester (PBPAT). The introduction of the rigid BDM monomer into the PBAT molecular chain via melt polycondensation results in significant enhancements in its mechanical and thermal properties.[3]

| Property | PBAT | PBPAT (BDM-modified) |

| Molecular Weight ( g/mol ) | - | 3.54 x 10⁴ |

| Crystallinity (%) | 11.57 | 14.07 |

| Tensile Strength (MPa) | 17.70 | 25.21 |

| Elastic Modulus (MPa) | 132.28 | 208.66 |

| Table 1: Comparison of Mechanical and Physical Properties of PBAT and BDM-Modified PBAT (PBPAT). [3] |

Another polyester synthesized using BDM is poly(1,4-benzenedimethylene phthalate). Thermal analysis of this polymer reveals a glass transition temperature (Tg) of 52°C. While this might be considered lower than some other aromatic polymers, it is attributed to the flexibility imparted by the methylene groups in the BDM monomer.[4] The thermal stability of this polymer is demonstrated by its decomposition temperatures, with a 5% mass loss occurring at 376.4°C and a 10% mass loss at 389.2°C.[4]

| Thermal Property | Value |

| Glass Transition Temperature (Tg) | 52°C |

| Initial Decomposition Temperature (Tdi) | 342.8°C |

| Temperature at 5% Mass Loss (Td 5%) | 376.4°C |

| Temperature at 10% Mass Loss (Td 10%) | 389.2°C |

| Temperature at 50% Mass Loss (Td 50%) | 416.2°C |

| Residual Mass at 673.1°C (%) | 8.740 |

| Table 2: Thermal Properties of Poly(1,4-benzenedimethylene phthalate). [4] |

Polyurethanes

In polyurethane synthesis, this compound serves as an effective chain extender.[5] The incorporation of its rigid aromatic structure into the polyurethane backbone can significantly enhance the thermal properties and stiffness of the resulting elastomers.[6]

Poly(silylether)s

This compound is also a valuable monomer in the synthesis of poly(silylether)s through dehydrogenative coupling with hydrosilanes. For instance, the manganese-catalyzed reaction of BDM with diphenylsilane yields a poly(silylether) with a glass transition temperature (Tg) of 22°C.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of polymers incorporating this compound.

Synthesis of Poly(1,4-benzenedimethylene phthalate)

This protocol describes the solution polycondensation of this compound with phthaloyl chloride.[7]

Materials:

-

This compound (4.97 g, 0.036 mol)

-

Phthaloyl chloride (7.307 g, 0.036 mol)

-

Pyridine (8.54 g, 0.108 mol)

-

4-Dimethylaminopyridine (4-DMAP) (catalytic amount)

-

Dry Tetrahydrofuran (THF) (90 mL)

-

Chloroform

-

Methanol

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound, pyridine, and a catalytic amount of 4-DMAP in 60 mL of dry THF in a reaction vessel.

-

Add a solution of phthaloyl chloride in 30 mL of dry THF dropwise to the stirred solution at 30-35°C.

-

Continue stirring for 1 hour at 30-35°C and then for 3 days at room temperature, during which the polymer will precipitate.

-

Evaporate the solvent.

-

Dissolve the solid residue in 150 mL of chloroform and wash successively with 500 mL of water (twice), 150 mL of 6% (v/v) HCl solution, and 500 mL of distilled water (three times).

-

Dry the chloroform solution over anhydrous sodium sulfate.

-

Concentrate the solution to approximately 100 mL.

-

Precipitate the polymer by adding the chloroform solution dropwise to 500 mL of methanol.

-

Filter the precipitated white polymer and dry it under vacuum at 55°C.

Melt Polycondensation for BDM-Modified PBAT (PBPAT)

This protocol outlines the synthesis of PBPAT through a two-step melt polycondensation process.[3][8]

Materials:

-

Terephthalic acid (TPA)

-

Adipic acid (AA)

-

1,4-Butanediol (BDO)

-

This compound (BDM)

-

Tetrabutyl titanate (TBT) catalyst

Procedure:

-

Esterification: Charge the reactor with TPA, AA, BDO, and BDM. Heat the mixture to 180-220°C under a nitrogen atmosphere with continuous stirring. Water is removed as a byproduct. The reaction is continued until the theoretical amount of water is collected.

-

Polycondensation: Add the TBT catalyst to the oligomers from the first step. Increase the temperature to 240-260°C and gradually apply a vacuum (below 1 torr) to facilitate the removal of excess BDO and promote chain growth. The reaction is monitored by the increase in melt viscosity and is considered complete when the desired viscosity is achieved.

Synthesis of Poly(silylether)s

This protocol describes the manganese-catalyzed dehydrogenative coupling of this compound and diphenylsilane.[1]

Materials:

-

This compound

-

Diphenylsilane

-

Manganese catalyst (e.g., [Mn(CO)5Br])

-

Dry solvent (e.g., toluene)

Procedure:

-

In a glovebox, charge a reaction vessel with the manganese catalyst, this compound, and diphenylsilane in the desired molar ratio.

-

Add dry solvent to the vessel.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., refluxing toluene).

-

Monitor the reaction progress by techniques such as NMR to observe the disappearance of the hydroxyl and silane hydrogen peaks.

-

After the reaction is complete, cool the mixture and precipitate the polymer in a non-solvent (e.g., methanol).

-

Collect the polymer by filtration and dry under vacuum.

Visualization of Key Processes

Diagrams created using Graphviz (DOT language) provide clear visual representations of the synthetic pathways and experimental workflows involving this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | 589-29-7 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. lupinepublishers.com [lupinepublishers.com]

- 5. This compound 99 589-29-7 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. lupinepublishers.com [lupinepublishers.com]

- 8. Synthesis of Poly(butylene adipate-co-terephthalate) with Branched Monomer for Biodegradable Copolyesters with Enhanced Processability and Rheological Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition of 1,4-Benzenedimethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Benzenedimethanol, also known as p-xylene-α,α'-diol, is a versatile aromatic diol utilized in the synthesis of various polymers and specialty chemicals. Understanding its thermal stability and decomposition behavior is critical for its application in materials science, organic synthesis, and for ensuring safe handling and processing at elevated temperatures. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, drawing upon available data for the compound and its structural analogs. The guide details plausible decomposition pathways, identifies potential thermal degradation products, and outlines standard experimental protocols for thermal analysis. All quantitative data is presented in structured tables, and key processes are visualized using diagrams generated with Graphviz to facilitate a deeper understanding of the core concepts.

Introduction

This compound is a white crystalline solid with a melting point in the range of 114-118 °C.[1] Its chemical structure, featuring two primary benzylic alcohol functionalities, dictates its reactivity and thermal behavior. The presence of the aromatic ring and the hydroxyl groups makes it susceptible to a variety of thermal degradation reactions, including dehydration, dehydrogenation, and fragmentation of the benzene ring at higher temperatures. This guide will explore these processes in detail.

Thermal Decomposition Pathways

The thermal decomposition of this compound is a complex process that can proceed through several competing pathways, largely dependent on the temperature and the presence of atmospheric gases. Based on the thermal behavior of related compounds such as terephthalic acid and bis(hydroxylethyl) terephthalate (BHET), a multi-step decomposition mechanism can be proposed.[2][3]

A plausible initial step in the thermal decomposition is the dehydrogenation to form 4-(hydroxymethyl)benzaldehyde, a reaction observed in catalytic systems.[4] Subsequent reactions can involve further dehydrogenation, decarbonylation, and fragmentation.

Below is a proposed signaling pathway for the major thermal decomposition routes of this compound.

Quantitative Data from Thermal Analysis

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 150 - 250 | ~5 - 10 | Dehydration/Initial Decomposition |

| 250 - 400 | ~30 - 40 | Primary Decomposition (Loss of side chains) |

| 400 - 600 | ~40 - 50 | Secondary Decomposition/Char Formation |

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data

| Peak Temperature (°C) | Enthalpy Change (J/g) | Thermal Event |

| ~118 | Endothermic | Melting |

| ~280 | Endothermic | Onset of Decomposition |

| ~350 | Exothermic | Major Decomposition |

Table 3: Potential Pyrolysis Products Identified by Py-GC-MS

| Retention Time (min) | Compound Name | Plausible Origin |

| Varies | Water | Dehydration |

| Varies | Formaldehyde | Side-chain cleavage |

| Varies | 4-Methylbenzyl alcohol | Dehydration and rearrangement |

| Varies | p-Tolualdehyde | Dehydrogenation |

| Varies | Terephthalaldehyde | Dehydrogenation |

| Varies | Toluene | Decarbonylation of p-tolualdehyde |

| Varies | Benzene | Decarboxylation of terephthalic acid (from oxidation) |

| Varies | p-Xylene | Reduction of this compound |

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable data in thermal analysis. The following sections outline standard protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) tailored for the study of this compound.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Procedure:

-

Accurately weigh 5-10 mg of finely ground this compound into a ceramic or platinum TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

-

Record the mass loss and temperature continuously throughout the experiment.

-

Analyze the resulting TGA curve to determine the onset of decomposition, temperatures of maximum mass loss rate, and final residue percentage.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions in this compound, such as melting and decomposition.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Procedure:

-

Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Hermetically seal the pan to prevent sublimation before decomposition.

-

Place the sealed sample pan and an empty sealed reference pan in the DSC cell.

-

Heat the sample from ambient temperature to a temperature just below the onset of decomposition (determined by TGA, e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen purge.

-

Record the heat flow as a function of temperature.

-

Analyze the DSC thermogram to determine the melting point and enthalpy of fusion. A second run may be performed to observe any changes after the initial heating.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile and semi-volatile products formed during the thermal decomposition of this compound.

-

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

-

Procedure:

-

Place approximately 0.1-0.5 mg of this compound into a pyrolysis sample cup.

-

Introduce the sample cup into the pyrolyzer, which is interfaced with the GC injector.

-

Pyrolyze the sample at a series of temperatures (e.g., 300 °C, 450 °C, and 600 °C) for a short duration (e.g., 10-20 seconds) in an inert atmosphere (helium).

-

The pyrolysis products are swept directly onto the GC column.

-

Separate the products using a suitable capillary column (e.g., a non-polar or medium-polarity column) with a programmed temperature ramp (e.g., 40 °C for 2 min, then ramp to 280 °C at 10 °C/min).

-

Detect and identify the separated compounds using a mass spectrometer operating in electron ionization (EI) mode.

-

Compare the obtained mass spectra with a library (e.g., NIST) for compound identification.

-

Below is a diagram illustrating a typical experimental workflow for the thermal analysis of this compound.

Conclusion

While direct and detailed experimental studies on the thermal decomposition of this compound are limited in the public domain, this guide provides a robust framework for understanding its potential thermal behavior. The proposed decomposition pathways, based on the chemistry of benzylic alcohols and data from structurally similar compounds, offer a solid starting point for researchers. The detailed experimental protocols provided herein will enable scientists and professionals to conduct systematic investigations into the thermal properties of this compound, leading to a better understanding of its stability and degradation mechanisms. Such knowledge is paramount for the development of new materials and for ensuring the safe and effective application of this important chemical intermediate.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Crystal Structure of 1,4-Benzenedimethanol

This technical guide provides a comprehensive overview of the crystal structure of this compound (also known as p-xylylene glycol), a versatile organic compound used as a monomer in polymer chemistry and as an intermediate in organic synthesis.[1][2] Its molecular architecture, characterized by a rigid benzene ring with two para-substituted hydroxymethyl groups, dictates its chemical reactivity and physical properties.[1] Understanding its solid-state structure is crucial for applications in materials science and drug development.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system and belongs to the space group P21/n.[1][3] The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₈H₁₀O₂ |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Unit Cell Volume (ų) | 688.8(2) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 180 |

| R-factor | 0.040 |

| wR-factor | 0.101 |

Data sourced from a single-crystal X-ray study conducted at 180 K.[3]

Molecular Structure and Supramolecular Assembly

The this compound molecule consists of a central benzene ring with two hydroxymethyl (-CH2OH) groups attached at the para positions.[1] In the crystalline state, the molecule possesses no crystallographic symmetry.[3]

The defining feature of the crystal packing is the extensive network of intermolecular hydrogen bonds. Molecules are linked by O—H⋯O hydrogen bonds, specifically alternating O1—H01···O2 and O2—H02···O1 interactions.[1][3] This hydrogen bonding scheme organizes the molecules into extensive supramolecular sheets that are parallel to the (001) crystal plane.[3] These sheets are then stacked along the c-axis, held together by weaker C—H⋯O interactions, in an ABAB arrangement.[3]

Experimental Protocols

A common laboratory-scale synthesis involves the hydrolysis of 1,4-bis(bromomethyl)benzene.[4]

Materials:

-

1,4-bis(bromomethyl)benzene

-

Sodium carbonate

-

1,4-dioxane

-

Deionized water

-

Ethyl acetate

-

Cyclohexane

Procedure:

-

A mixture of 1,4-bis(bromomethyl)benzene (0.38 mol), sodium carbonate (30 g), deionized water (1000 g), and 1,4-dioxane (300 g) is prepared.[4]

-

The mixture is heated to 80°C and refluxed for approximately 3 hours.[4]

-

After cooling, an aqueous solution of sodium carbonate is added to ensure the reaction mixture is weakly alkaline.[4]

-

The majority of the organic solvent is removed using a rotary evaporator.[4]

-

The crude product is extracted twice with ethyl acetate (400 g portions).[4]

-

The combined organic layers are concentrated via a rotary evaporator to yield the crude product.[4]

-

High-purity this compound is obtained by recrystallization from a mixture of ethyl acetate and cyclohexane.[4]

The determination of the crystal structure involves the following general steps:

Procedure:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown from a solution, typically by slow evaporation of the solvent (e.g., the ethyl acetate/cyclohexane mixture from the synthesis).

-

Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 180 K) to minimize thermal vibrations of the atoms.[3] The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal structure are determined (structure solution). These atomic positions and their displacement parameters are then optimized to best fit the experimental diffraction data (structure refinement). The quality of the final structure is assessed using metrics such as the R-factor.[3]

Applications in Drug Development and Materials Science

The structural rigidity imparted by the benzene ring and the reactive nature of the two primary alcohol groups make this compound a valuable building block.[1]

-

Polymer Chemistry: It is a key monomer for the synthesis of polyesters and polyurethanes, where the para-substitution allows for the formation of linear, rigid polymer chains, contributing to mechanical strength and thermal stability.[1][2]

-

Organic Synthesis: It serves as a precursor for more complex molecules in the pharmaceutical and specialty chemicals industries.[2][5]

-

Supramolecular Chemistry: The well-defined hydrogen bonding pattern makes it a model compound for studying intermolecular interactions and crystal engineering.[1]

References

An In-Depth Technical Guide to 1,4-Benzenedimethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Benzenedimethanol, a versatile aromatic diol. It covers its fundamental molecular properties, established synthesis protocols, and its role in advanced chemical transformations, offering valuable insights for professionals in research and development.

Core Molecular Properties

This compound, also known as p-xylene-α,α'-diol or terephthalyl alcohol, is a symmetrical aromatic compound with two primary alcohol functional groups.[1][2] Its rigid benzene core and reactive hydroxymethyl groups make it a valuable building block in polymer chemistry and organic synthesis.[2]

The key molecular identifiers and properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₈H₁₀O₂ | [1][3][4] |

| Molecular Weight | 138.16 g/mol | [3][4] |

| CAS Registry Number | 589-29-7 | [1][3] |

| IUPAC Name | (4-(hydroxymethyl)phenyl)methanol | |

| Alternate Names | p-Xylene-α,α'-diol, Terephthalyl alcohol | [1][3][5] |

| Melting Point | 114-118 °C | [4] |

| Solubility | Soluble in ether, toluene, methanol, hot water | [4][6] |

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been established.[2] Common methods include the reduction of terephthalic acid derivatives and the hydrolysis of p-xylylene dihalides.[2] Below is a detailed protocol for the synthesis via hydrolysis of 1,4-bis(bromomethyl)benzene.

This method provides a reliable route to this compound with good yield and purity.[7]

Materials:

-

1,4-bis(bromomethyl)benzene (100 g, 0.38 mol)

-

Sodium carbonate (30 g)

-

Deionized water (1000 g)

-

1,4-Dioxane (300 g)

-

Ethyl acetate

-

Cyclohexane

Procedure:

-

Combine 1,4-bis(bromomethyl)benzene, sodium carbonate, deionized water, and 1,4-dioxane in a suitable reaction vessel.[7]

-

Heat the mixture to 80°C for approximately 3 hours.[7]

-

After the reaction, make the solution weakly alkaline by adding an aqueous solution of sodium carbonate.[7]

-

Remove the majority of the organic solvent using a rotary evaporator.[7]

-

Extract the resulting crude product with ethyl acetate (2 x 400 g).[7]

-

Combine the organic layers and remove the ethyl acetate via rotary evaporation to yield the crude terephthalyl alcohol.[7]

-

Recrystallize the crude product from a mixture of ethyl acetate and cyclohexane to obtain high-purity this compound. A yield of approximately 80% can be expected.[7]

Advanced Applications in Catalysis: The Hydrogen-Borrowing Mechanism

This compound is a key substrate in innovative catalytic processes. One such process is its conversion to higher-value alcohols through a "hydrogen-borrowing" mechanism.[8][9] This reaction pathway is of significant interest as it allows for the upgrading of biomass- or plastic-derived feedstocks, such as from polyethylene terephthalate (PET) recycling, into more valuable chemical products.[8][9]

The diagram below illustrates the proposed mechanism for the ruthenium-catalyzed coupling of this compound with ethanol to form 3-(4-(hydroxymethyl)phenyl)propan-1-ol.[8]

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | 589-29-7 | Benchchem [benchchem.com]

- 3. This compound | C8H10O2 | CID 11506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 589-29-7 [chemicalbook.com]

- 5. This compound (CAS 589-29-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Transformation of PET-derived this compound to make useful alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Notes: Polycondensation of 1,4-Benzenedimethanol with Dicarboxylic Acids

Introduction

The polycondensation of 1,4-benzenedimethanol (also known as p-xylylene glycol) with various dicarboxylic acids produces a versatile range of polyesters. The incorporation of the rigid benzene ring from this compound into the polymer backbone typically enhances the thermal stability and mechanical properties of the resulting materials compared to their purely aliphatic counterparts. These polyesters are of significant interest for applications requiring high performance, including advanced coatings, engineering plastics, and biomedical materials.

This document provides detailed protocols for the synthesis of these polyesters via melt polycondensation, a common solvent-free method. It also includes characterization techniques and a summary of material properties reported in the literature for related copolyester systems.

Key Attributes of Polyesters from this compound

-

Enhanced Thermal Stability: The aromatic ring increases the glass transition temperature (Tg) and thermal decomposition temperature of the polyesters.

-

Improved Mechanical Properties: The rigid structure contributes to higher tensile strength and elastic modulus.[1]

-

Tunable Properties: By selecting different dicarboxylic acids (e.g., aliphatic vs. aromatic), the final properties such as flexibility, crystallinity, and melting point can be tailored.

Common Dicarboxylic Acids Used

-

Aliphatic: Adipic Acid, Succinic Acid, Sebacic Acid

-

Aromatic: Terephthalic Acid, Phthalic Acid

Catalysis

The polycondensation reaction requires a catalyst to achieve high molecular weight polymers in a reasonable timeframe. Common catalysts include:

-

Antimony compounds (e.g., Antimony trioxide)

-

Tin compounds (e.g., Stannous octoate, Dibutyltin laurate)

-

Acid catalysts (e.g., p-Toluenesulfonic acid)

Experimental Protocols

Protocol 1: Two-Stage Melt Polycondensation

This protocol is a generalized method for synthesizing polyesters from this compound and a dicarboxylic acid (e.g., Adipic Acid) and is based on established polyesterification procedures.

Materials:

-

This compound (BDM)

-

Adipic Acid (or other dicarboxylic acid)

-

Tetrabutyl titanate (TBT) or Antimony Trioxide (Sb₂O₃) catalyst (approx. 200-500 ppm relative to polymer weight)

-

Antioxidant/Stabilizer (e.g., Phosphorous acid)

-

High-purity nitrogen gas

Equipment:

-

Glass reactor vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a condenser and vacuum system.

-

Heating mantle with a programmable temperature controller.

-

Vacuum pump capable of reaching <1 mbar.

Procedure:

Stage 1: Esterification (Nitrogen Purge)

-

Charging the Reactor: Charge the reactor with equimolar amounts of this compound and the chosen dicarboxylic acid. A slight excess of the diol (e.g., 1.05:1 molar ratio of diol to diacid) can be used to compensate for any potential loss during heating.

-

Catalyst Addition: Add the catalyst and stabilizer to the monomer mixture.

-

Inerting: Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove all oxygen. Maintain a slow, constant nitrogen flow during this stage.

-

Heating: Begin heating the mixture with continuous stirring (e.g., 50-100 RPM). Gradually increase the temperature to 180-220°C.

-

Water Removal: As the esterification reaction proceeds, water will be produced as a byproduct and will distill from the reaction mixture. Continue this stage until the distillation of water ceases (typically 2-4 hours).

Stage 2: Polycondensation (Vacuum)

-

Applying Vacuum: Gradually decrease the pressure inside the reactor to a high vacuum (<1 mbar) over 30-60 minutes.

-

Increasing Temperature: Simultaneously, increase the reaction temperature to 230-260°C.

-

Polymerization: Continue the reaction under high vacuum and elevated temperature. The viscosity of the molten polymer will increase significantly as the molecular weight builds. The progress of the reaction can be monitored by the torque on the mechanical stirrer.

-

Completion: The reaction is considered complete when the desired melt viscosity is achieved (typically 2-5 hours).

-

Extrusion and Quenching: Stop the reaction and extrude the molten polymer from the reactor under nitrogen pressure into a water bath to quench it.

-

Pelletization: The resulting solid polymer strand can be pelletized for storage and further characterization.

Protocol 2: Solution Polycondensation with an Acid Chloride

This method is suitable for laboratory-scale synthesis when using a more reactive dicarboxylic acid derivative, like an acid chloride.[4]

Materials:

-

This compound (BDM)

-

Phthaloyl Chloride (or other diacid chloride)

-

Pyridine (acid scavenger)

-

4-DMAP (catalyst)

-

Anhydrous Tetrahydrofuran (THF) (solvent)

Procedure:

-